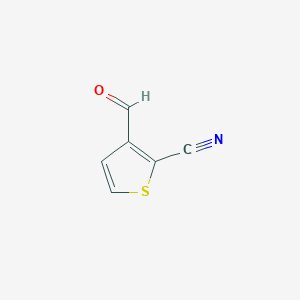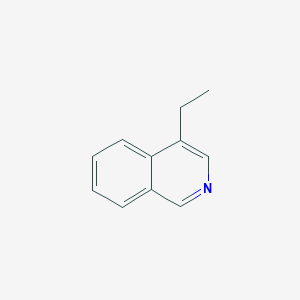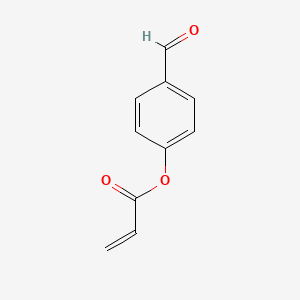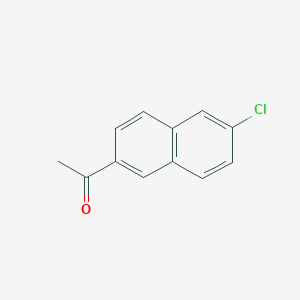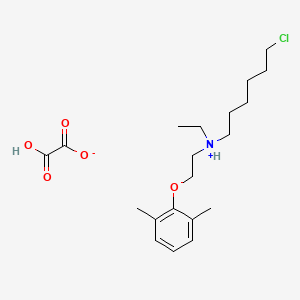
Ethyl 3-methyl-4-oxocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-4-oxocrotonate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, ethyl acetate, and methanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of isoprenoids via the Wittig reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylacrylate: Similar in structure but lacks the carbonyl group, making it less reactive in certain reactions.
Ethyl 4-methyl-4-pentenoate: Contains an additional carbon atom, which affects its reactivity and applications.
Ethyl trans-γ-oxosenecioate: Another structural isomer with different reactivity due to the position of the carbonyl group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Propiedades
Número CAS |
41891-38-7 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
ethyl 3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3 |
Clave InChI |
YLFXEUMFBVGYEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C=O |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C=O |
SMILES canónico |
CCOC(=O)C=C(C)C=O |
| 62054-49-3 41891-38-7 |
|
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



